3,5-Dibromo-2-(chlorosulfonyl)benzoic acid

Description

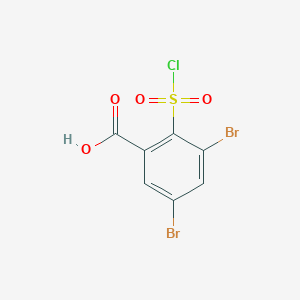

3,5-Dibromo-2-(chlorosulfonyl)benzoic acid is a halogenated benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and bromine atoms at the 3- and 5-positions. This compound is structurally characterized by its electron-withdrawing substituents, which confer high reactivity, particularly in nucleophilic substitution reactions. Its molecular formula is C₇H₃Br₂ClO₄S, with a calculated molecular weight of ~378.42 g/mol.

Properties

IUPAC Name |

3,5-dibromo-2-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO4S/c8-3-1-4(7(11)12)6(5(9)2-3)15(10,13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBAGTXQXFXTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)S(=O)(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-dibromo-2-(chlorosulfonyl)benzoic acid typically follows a multi-step route:

- Starting Material: Usually a benzoic acid derivative or a substituted benzoic acid.

- Bromination: Introduction of bromine atoms at the 3 and 5 positions on the aromatic ring.

- Chlorosulfonation: Introduction of the chlorosulfonyl group (-SO2Cl) at the 2-position.

This sequence ensures regioselective substitution to yield the target compound.

Bromination Step

Bromination is a critical step to install bromine atoms at the 3 and 5 positions of the benzoic acid ring.

- Starting from Anthranilic Acid or Benzoic Acid Derivatives: Bromination is conducted under controlled temperature (around 20°C) using bromine or brominating agents.

- Reagents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin can be used.

- Conditions: Acidic media such as sulfuric acid or acetic acid mixtures are employed to facilitate electrophilic aromatic substitution.

- Control of Regioselectivity: The directing effects of substituents on the aromatic ring guide bromination to the 3,5-positions.

3,5-Dibromobenzoic acid was synthesized by bromination of anthranilic acid followed by diazotization and further reactions. The bromination was performed at about 20°C, and after reaction, the product was purified by crystallization from acetic acid to obtain o-amino-3,5-dibromobenzoic acid.

Another approach involved bromination of benzoic acid derivatives using 1,3-dibromo-5,5-dimethylhydantoin in a sulfuric acid and acetic acid mixture at 25-45°C, resulting in high regioselectivity and yield.

Chlorosulfonation Step

Chlorosulfonation introduces the chlorosulfonyl (-SO2Cl) group at the 2-position of the 3,5-dibromobenzoic acid.

- Reagent: Chlorosulfonic acid (ClSO3H) is the most common reagent for chlorosulfonation.

- Conditions: The reaction is generally carried out under reflux or elevated temperatures to ensure substitution at the ortho position relative to the carboxylic acid.

- Mechanism: Electrophilic aromatic substitution where the chlorosulfonyl group replaces a hydrogen atom on the aromatic ring.

- Workup: The reaction mixture is quenched carefully, and the product is purified by recrystallization or extraction.

- The presence of electron-withdrawing bromine atoms influences the reactivity and regioselectivity of chlorosulfonation.

- The reaction conditions must be optimized to avoid over-sulfonation or degradation of the aromatic ring.

Representative Preparation Procedure

A typical laboratory-scale preparation of this compound may be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Bromination of benzoic acid derivative with Br2 or NBS in acidic medium at ~20-45°C | Introduces bromines at 3,5-positions |

| 2 | Isolation and purification of 3,5-dibromobenzoic acid | Crystallization from acetic acid or ethanol |

| 3 | Chlorosulfonation with chlorosulfonic acid at reflux | Substitution at 2-position to form chlorosulfonyl group |

| 4 | Workup and purification | Neutralization, filtration, recrystallization |

Research Findings and Optimization

Bromination Optimization: Use of 1,3-dibromo-5,5-dimethylhydantoin as brominating agent in sulfuric acid/acetic acid mixture allows controlled bromination with moderate exotherm and high yield.

Chlorosulfonation Control: Reaction temperature and reagent stoichiometry are crucial to prevent polysulfonation. A controlled addition of chlorosulfonic acid and maintaining temperature around reflux (~100-120°C) ensures selective monosubstitution.

Purification: Recrystallization from ethanol or acetic acid provides high purity products suitable for further synthetic applications.

Scale-up Considerations: Industrial scale preparations emphasize cost-effective reagents, reaction safety (exotherm control), and efficient isolation methods. Bromination reactions are often aged at reflux until near-complete conversion to ensure high yield and purity.

Data Table: Summary of Key Parameters in Preparation

| Parameter | Bromination | Chlorosulfonation |

|---|---|---|

| Starting Material | Benzoic acid or anthranilic acid | 3,5-Dibromobenzoic acid |

| Brominating Agent | Br2, NBS, or 1,3-dibromo-5,5-dimethylhydantoin | Chlorosulfonic acid (ClSO3H) |

| Solvent/Medium | Sulfuric acid + acetic acid mixture | Neat chlorosulfonic acid or solvent |

| Temperature | 20-45°C | Reflux (~100-120°C) |

| Reaction Time | Several hours (e.g., 4-5 hr) | 1-3 hours |

| Yield | Moderate to high (variable) | High (dependent on control) |

| Purification | Crystallization (acetic acid/ethanol) | Recrystallization or extraction |

| Safety Considerations | Exothermic reaction control needed | Corrosive reagents, careful quenching |

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid is . Its structure features two bromine atoms and a chlorosulfonyl group attached to a benzoic acid core. This configuration contributes to its reactivity and potential applications.

Chemistry

- Synthesis Intermediate : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups facilitate various chemical transformations, making it valuable in synthetic organic chemistry.

- Reactivity Studies : The compound can undergo substitution reactions where bromine atoms can be replaced with other functional groups. It also participates in reduction and oxidation reactions, expanding its utility in chemical research.

Biology

- Enzyme Inhibition : The compound has been investigated for its role in studying enzyme inhibition and protein interactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This property makes it a candidate for research into therapeutic agents targeting specific enzymes.

- Antimicrobial Activity : Research indicates that derivatives of benzoic acids exhibit antimicrobial properties. This compound has shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials with specific properties. Its unique combination of functional groups allows for the development of new materials with tailored characteristics for industrial applications.

Case Studies

- Enzyme Inhibition Studies : In a study focusing on enzyme inhibition, researchers utilized this compound to explore its effects on cyclooxygenase enzymes involved in inflammatory processes. Results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications in anti-inflammatory drug development.

- Antimicrobial Efficacy : A series of experiments demonstrated the antimicrobial activity of this compound against various bacterial strains. The studies revealed that it effectively inhibited the growth of Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(chlorosulfonyl)benzoic acid involves its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Bromine substituents (atomic weight ~80) significantly increase molecular weight compared to chlorine analogs (e.g., 378.42 vs. 303.55 g/mol).

- Acidity: The chlorosulfonyl group (-SO₂Cl) and electron-withdrawing halogens enhance the acidity of the benzoic acid moiety. The 3,5-dibromo substitution likely increases acidity compared to mono-halogenated analogs due to cumulative inductive effects.

- Thermal Stability : The high melting point of 4-(chlorosulfonyl)benzoic acid (230°C) suggests strong intermolecular interactions, possibly hydrogen bonding between -SO₂Cl and -COOH groups. The target compound’s melting point is unreported but expected to differ due to bromine’s steric bulk .

Nucleophilic Substitution

The chlorosulfonyl group is highly reactive toward nucleophiles (e.g., amines, alcohols). For example:

- demonstrates the use of chlorosulfonyl esters in synthesizing benzimidazole derivatives, such as omeprazole intermediates, via reactions with amines and NaHCO₃ .

- This compound may exhibit slower reaction kinetics compared to 3,5-dichloro analogs due to bromine’s steric hindrance and lower electronegativity.

Pharmaceutical Intermediates

- The methyl ester analog (C₈H₅Cl₃O₄S , ) demonstrates altered solubility and reactivity, making it suitable for esterification or hydrolysis reactions .

Comparative Research Findings

- Steric Hindrance : The 3,5-dibromo substitution creates significant steric bulk, which could limit access to the chlorosulfonyl group in reactions requiring planar transition states (e.g., SN2 mechanisms).

- Thermal Decomposition : Chlorosulfonyl compounds are prone to decomposition upon heating. The brominated analog may exhibit higher thermal stability due to bromine’s polarizability, though experimental data are lacking.

Biological Activity

3,5-Dibromo-2-(chlorosulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBrClOS. It features two bromine atoms and a chlorosulfonyl group attached to a benzoic acid core. This unique structure contributes to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing halogenated benzoic acids have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

- Antimicrobial Properties : Similar benzoic acid derivatives have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Studies have reported that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Cytotoxicity and Antiproliferative Effects

Research has also explored the cytotoxic effects of halogenated benzoic acids on cancer cell lines. For example, studies indicate that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

In Silico Studies

Recent advancements in computational biology have allowed researchers to perform in silico studies to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may act as a potent inhibitor for specific proteolytic enzymes involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.